
Lead;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead titanium, commonly referred to as lead titanate, is a significant inorganic compound known for its exceptional piezoelectric and ferroelectric properties. It is a mixed oxide with the chemical formula PbTiO₃. This compound has found extensive applications in various fields, including electronics, sensors, and actuators, due to its unique properties. Lead titanate was first synthesized in the early 20th century, and its piezoelectric and ferroelectric characteristics were extensively studied and recognized in the 1950s .
Méthodes De Préparation
Lead titanate can be synthesized using several methods, each with specific reaction conditions and industrial production techniques:
Solid-State Method: This method involves the direct reaction of lead oxide (PbO) and titanium dioxide (TiO₂) at elevated temperatures.
Sol-Gel Method: In this process, lead and titanium compounds are dissolved in a suitable solvent to prepare a precursor solution. The solution undergoes hydrolysis and polymerization, leading to gel formation.
Hydrothermal Method: A mixture of lead and titanium compounds is placed in a high-pressure vessel along with a solvent. The vessel is heated to elevated temperatures, promoting the reaction between the precursors under high-pressure conditions.
Analyse Des Réactions Chimiques
Lead titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Lead titanate can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: Lead titanate can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxalic acid, titanium tetrachloride, and lead nitrate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Lead titanate’s unique properties have made it indispensable in multiple scientific research applications:
Electronics: Lead titanate is widely used in the production of sensors and actuators due to its excellent piezoelectric properties.
Biology and Medicine: Lead titanate’s biocompatibility and ferroelectric properties make it suitable for biomedical applications, including medical implants and diagnostic devices.
Mécanisme D'action
The mechanism by which lead titanate exerts its effects involves its piezoelectric and ferroelectric properties. When subjected to mechanical stress or vibrations, lead titanate generates an electric charge due to the piezoelectric effect. Additionally, its ferroelectric behavior allows it to retain polarization even in the absence of an external electric field. These properties enable lead titanate to interact with various molecular targets and pathways, making it useful in sensors and actuators .
Comparaison Avec Des Composés Similaires
Lead titanate can be compared with other similar compounds, such as barium titanate (BaTiO₃) and strontium titanate (SrTiO₃):
Barium Titanate (BaTiO₃): Like lead titanate, barium titanate is a ferroelectric material with a perovskite structure.
Strontium Titanate (SrTiO₃): Strontium titanate is another perovskite material with unique dielectric properties.
Lead titanate’s high Curie temperature and exceptional piezoelectric coefficients make it unique among these compounds, providing advantages in high-temperature applications and devices requiring high sensitivity .
Propriétés
Numéro CAS |
390417-62-6 |
|---|---|
Formule moléculaire |
PbTi |
Poids moléculaire |
255 g/mol |
Nom IUPAC |
lead;titanium |
InChI |
InChI=1S/Pb.Ti |
Clé InChI |
VJPLIHZPOJDHLB-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


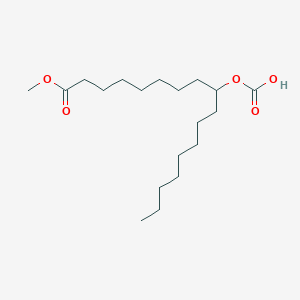
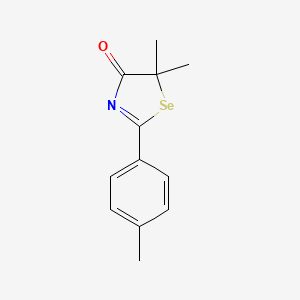
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
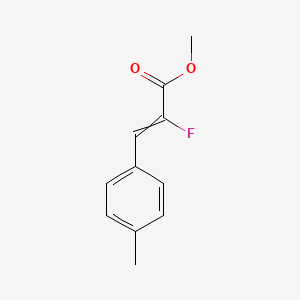
![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)
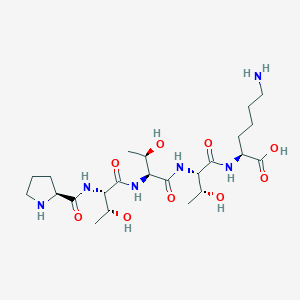

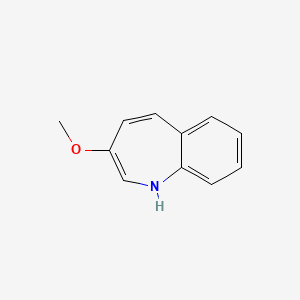
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
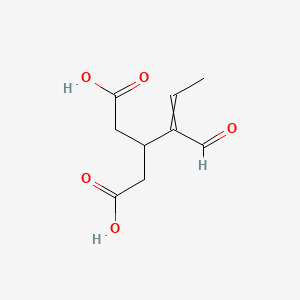
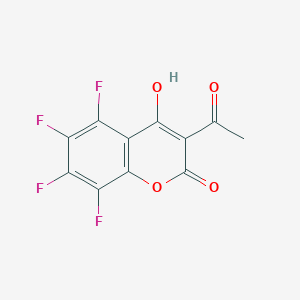
![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)

